(5-Bromo-2-chlorophenyl)-[4-(oxolan-3-yloxy)phenyl]methanone
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Overview
Description
(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone is a chemical compound with the molecular formula C17H14BrClO3 and a molecular weight of 381.65 g/mol . It is known for its role as an intermediate in the synthesis of empagliflozin, a medication used to treat type 2 diabetes . The compound features a bromine and chlorine-substituted phenyl ring, a tetrahydrofuran ring, and a methanone group, making it a versatile molecule in various chemical reactions.
Preparation Methods
The synthesis of (S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-chlorobenzoic acid and (S)-tetrahydrofuran-3-ol.
Reaction Conditions: The 5-bromo-2-chlorobenzoic acid is first converted to (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone through a series of reactions.
Industrial Production: For large-scale production, the reaction conditions are optimized to ensure high yield and purity.
Chemical Reactions Analysis
(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone undergoes various chemical reactions, including:
Scientific Research Applications
(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of empagliflozin, it contributes to the inhibition of sodium-glucose co-transporter 2 (SGLT2), which reduces glucose reabsorption in the kidneys and lowers blood glucose levels .
Comparison with Similar Compounds
(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone can be compared with other similar compounds, such as:
(S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran: This compound is also an intermediate in the synthesis of empagliflozin and shares similar structural features.
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar chemical properties.
Properties
Molecular Formula |
C17H14BrClO3 |
---|---|
Molecular Weight |
381.6 g/mol |
IUPAC Name |
(5-bromo-2-chlorophenyl)-[4-(oxolan-3-yloxy)phenyl]methanone |
InChI |
InChI=1S/C17H14BrClO3/c18-12-3-6-16(19)15(9-12)17(20)11-1-4-13(5-2-11)22-14-7-8-21-10-14/h1-6,9,14H,7-8,10H2 |
InChI Key |
DGMVPGOZCCHBQI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Br)Cl |
Origin of Product |
United States |
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